Epiquinamine

Description

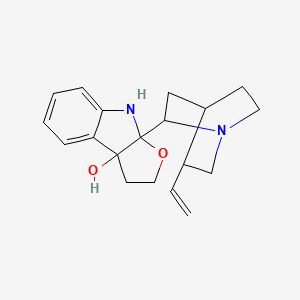

Structure

2D Structure

3D Structure

Properties

CAS No. |

464-86-8 |

|---|---|

Molecular Formula |

C19H24N2O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1 |

InChI Key |

ALNKTVLUDWIWIH-JCTKKGROSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Appearance |

Yellow powder |

Origin of Product |

United States |

Foundational & Exploratory

Epiquinamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinamine, also known as conquinamine, is a naturally occurring Cinchona alkaloid with the chemical formula C₁₉H₂₄N₂O₂. As a member of the quinoline alkaloid family, it shares a structural relationship with more well-known compounds like quinine and quinidine. While not as extensively studied as its stereoisomers, this compound has demonstrated notable biological activity, particularly its amoebicidal properties. This technical guide provides a detailed examination of the chemical structure, properties, and biological significance of this compound, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic alkaloid featuring a quinoline core linked to a quinuclidine ring system. Its systematic IUPAC name is (3α,4β)-3-ethenyl-1-azabicyclo[2.2.2]oct-2-yl(1H-indol-3-yl)methanol. The key structural features include an indole moiety attached to a quinuclidine nucleus, which is distinct from the quinoline moiety found in quinine and its epimers.

Stereochemistry

The stereochemistry of this compound is crucial to its chemical identity and biological function. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The designation of its stereoisomers is critical in distinguishing it from other related Cinchona alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 464-86-8 | [1] |

| Molecular Formula | C₁₉H₂₄N₂O₂ | [1] |

| Molecular Weight | 312.41 g/mol | [1] |

| Appearance | Solid | |

| Biological Activity | Amoebicidal | [1] |

Isolation from Natural Sources

This compound is a constituent of various species of the Cinchona and Remijia genera, which are native to the Andean region of South America. These plants are renowned for their rich alkaloid content, which has been a source of traditional medicines for centuries.

General Experimental Protocol for Isolation

-

Extraction: The dried and powdered bark of the plant material is subjected to extraction with an organic solvent, often in a Soxhlet apparatus. The choice of solvent is critical and is typically a moderately polar solvent like methanol or ethanol to efficiently extract the alkaloids.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

-

Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with a base such as ammonia or sodium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in a non-polar organic solvent. The alkaloids are then extracted into a solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual alkaloids. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Figure 1. General workflow for the isolation of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset is limited, the expected spectral features can be inferred from its structure and comparison with related alkaloids.

-

¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons of the indole ring, the vinylic protons, and the aliphatic protons of the quinuclidine ring system.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 19 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring and the vinyl group, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern that can provide further structural information.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit amoebicidal activity.[1] This suggests its potential as a lead compound for the development of new anti-parasitic drugs.

Amoebicidal Activity

The in vitro amoebicidal activity of this compound has been demonstrated, although detailed studies on its potency and spectrum of activity are not extensively documented. Further research is needed to fully characterize its efficacy against various amoebic strains.

Putative Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, as a Cinchona alkaloid, it is plausible that its biological effects are mediated through mechanisms similar to those of related compounds like quinine. Potential mechanisms could involve:

-

Inhibition of Hemozoin Formation: In the context of malaria, quinine is known to interfere with the detoxification of heme in the parasite. A similar mechanism might be at play in the amoebicidal activity of this compound.

-

Intercalation with DNA: Some alkaloids are known to intercalate with DNA, thereby inhibiting DNA replication and transcription and leading to cell death.

-

Enzyme Inhibition: this compound might act by inhibiting essential enzymes in the metabolic pathways of the amoeba.

Figure 2. Putative mechanism of action for this compound.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and promising biological activity. While it remains less explored than other Cinchona alkaloids, its demonstrated amoebicidal properties warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, properties, isolation, and potential mechanism of action, serving as a valuable resource for researchers and scientists in the field. Future studies focusing on its total synthesis, detailed pharmacological evaluation, and elucidation of its precise mechanism of action will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

Epiquinamine: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinamine, a stereoisomer of quinamine, is a minor cinchona alkaloid found in the bark and leaves of plants belonging to the Cinchona and Remijia genera. Its discovery is intrinsically linked to the extensive historical investigation of Cinchona alkaloids, which commenced with the isolation of quinine in 1820. While not as abundant or as extensively studied as the major cinchona alkaloids like quinine and quinidine, this compound holds interest within the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the experimental methodologies employed for its isolation and characterization. This document adheres to a technical format, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, it includes visualizations of experimental workflows to aid in comprehension.

Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic investigation of the rich diversity of alkaloids present in Cinchona species. The initial isolation of the major Cinchona alkaloids, quinine and cinchonine, by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, paved the way for over a century of research into the chemical constituents of "Peruvian bark."[1]

The early 20th century saw significant contributions from chemists like Paul Rabe and Karl Kindler, who extensively studied the structures and interconversions of Cinchona alkaloids.[2][3][4][5] While their work primarily focused on the major alkaloids and their synthesis, the development of more advanced analytical techniques throughout the 20th century, particularly chromatography, enabled the separation and identification of numerous minor alkaloids, including 3-epiquinamine. It is primarily found in the leaves of Cinchona ledgeriana and has also been reported in Remijia peruviana.[6]

Natural Sources and Abundance

This compound is a naturally occurring alkaloid found in plant species of the Rubiaceae family, specifically within the Cinchona and Remijia genera.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Cinchona ledgeriana | Rubiaceae | Leaves, Bark |

| Cinchona succirubra | Rubiaceae | Bark |

| Remijia peruviana | Rubiaceae | Bark |

The concentration of this compound in these sources is relatively low compared to the major Cinchona alkaloids. The total alkaloid content in the bark of Cinchona species can range from 5% to 15%.[1] For instance, Cinchona ledgeriana bark can contain 5-14% total alkaloids.[1] However, the vast majority of this is composed of quinine, quinidine, cinchonine, and cinchonidine. This compound constitutes a small fraction of the total alkaloid profile. Precise quantitative data for the yield of this compound from these natural sources is not extensively documented in the available literature, reflecting its status as a minor alkaloid.

Experimental Protocols

General Workflow for Isolation of this compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Extraction of Total Alkaloids

-

Preparation of Plant Material: Air-dry the leaves or bark of Cinchona ledgeriana and grind them into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and perform continuous extraction using a Soxhlet apparatus with methanol or ethanol as the solvent for approximately 24-48 hours. This method ensures efficient extraction of the alkaloids.

-

Concentration: After extraction, concentrate the alcoholic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3.2.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in a 2% aqueous solution of sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic medium. Non-alkaloidal compounds, such as fats and waxes, will remain insoluble.

-

Filtration: Filter the acidic solution to remove the insoluble non-alkaloidal material.

-

Basification: Make the clear acidic filtrate alkaline by the gradual addition of a base, such as sodium hydroxide or ammonium hydroxide, until a pH of approximately 10 is reached. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent like dichloromethane or chloroform. The deprotonated, free-base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude alkaloid mixture.

3.2.3. Chromatographic Separation and Purification

-

Column Chromatography: Subject the crude alkaloid mixture to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate), is typically employed.

-

Fraction Collection and Analysis: Collect the eluting solvent in fractions and monitor the separation process using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further Purification: Combine the fractions containing this compound (as identified by comparison with a standard or by spectroscopic analysis) and subject them to further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Determines the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Provides detailed information about the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

Biological Activity and Signaling Pathways

The pharmacological properties of many minor Cinchona alkaloids, including this compound, have not been extensively investigated. The primary focus of research has been on the potent antimalarial activity of quinine and the antiarrhythmic properties of quinidine.[7] Other Cinchona alkaloids have been explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[7][8][9]

To date, there is no specific information in the scientific literature detailing any signaling pathways that are directly modulated by this compound. Research into the biological targets and mechanisms of action of minor alkaloids like this compound represents an open area for future investigation.

Conclusion

This compound remains one of the less-explored members of the extensive family of Cinchona alkaloids. Its discovery was a result of the gradual refinement of analytical techniques applied to the complex chemical matrix of Cinchona bark and leaves. While its natural sources are known, quantitative data on its abundance is limited. The experimental protocols for its isolation follow the general principles of alkaloid chemistry, relying on extraction, acid-base partitioning, and chromatography. The lack of information on its biological activity and interaction with signaling pathways highlights a significant knowledge gap and presents an opportunity for future research in the field of natural product pharmacology and drug discovery. Further investigation into the bioactivity of this compound could potentially unveil novel therapeutic applications for this minor alkaloid.

References

- 1. One moment, please... [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to Quinine. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. identification-of-the-alkaloids-and-anthraquinones-in-cinchona-ledgeriana-callus-cultures - Ask this paper | Bohrium [bohrium.com]

- 7. phytojournal.com [phytojournal.com]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

The Pharmacological Potential of Quinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their vast and varied biological activities. From the historical significance of quinine in combating malaria to the clinical application of camptothecin derivatives in cancer chemotherapy, the quinoline scaffold has proven to be a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the principal biological activities of quinoline alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This document delves into the experimental methodologies used to evaluate these activities, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows involved.

Anticancer Activity

Quinoline alkaloids exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from DNA damage and inhibition of essential enzymes to the modulation of critical signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various quinoline alkaloids have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A summary of the IC50 values for representative quinoline alkaloids is presented below.

| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | Human Colorectal Carcinoma (HCT-116) | 0.004 - 0.043 | [1] |

| Human Breast Adenocarcinoma (MCF-7) | 0.004 - 0.043 | [1] | |

| Human Cervical Cancer (HeLa) | 0.004 - 0.043 | [1] | |

| 2-Bromoneocryptolepine | Chloroquine-resistant P. falciparum | 4.0 | [2] |

| Quinoline-2-carboxamides | Prostate Cancer (PC-3) | 1.29 - 2.81 | [3] |

| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide | - | - | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Amelanotic Melanoma (C-32) | < 100 | [5] |

| Breast Adenocarcinoma (MDA-MB-231) | < 100 | [5] | |

| Lung Adenocarcinoma (A549) | < 100 | [5] |

Key Mechanisms of Anticancer Activity

A prominent mechanism of action for certain quinoline alkaloids, most notably camptothecin and its derivatives, is the inhibition of topoisomerase I (Top1). Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. Camptothecin stabilizes the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis[6][7][8].

References

- 1. researchgate.net [researchgate.net]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

Epiquinamine's Hypothesized Mechanism of Action: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiquinamine, a cinchona alkaloid also known as conquinamine, has demonstrated notable in vitro activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. Despite this promising preliminary finding, the precise molecular mechanism by which this compound exerts its amoebicidal effects remains to be elucidated. This technical guide synthesizes the limited available data on this compound and presents a plausible, detailed, and testable hypothesis for its mechanism of action. Drawing inferences from the known biological activities of the broader class of quinoline alkaloids and the unique physiology of E. histolytica, this document aims to provide a foundational framework to stimulate and guide future research in this area. We present a hypothesized signaling pathway, a comprehensive experimental workflow for its validation, and detailed experimental protocols. All quantitative data is summarized for clarity, and logical relationships are visualized through diagrams.

Introduction to this compound

This compound is a naturally occurring quinoline alkaloid found in the bark of the Cinchona tree (Cinchona succirubra)[1]. Structurally related to quinine and other cinchona alkaloids, it has been identified as a compound with amoebicidal properties[2]. While the anti-malarial mechanisms of related quinoline alkaloids have been studied more extensively, the specific pathway of action for this compound against E. histolytica is not yet established in scientific literature. This guide puts forth a central hypothesis based on the available evidence and the known biology of the target organism.

Central Hypothesis: this compound exerts its amoebicidal effect on Entamoeba histolytica by disrupting the parasite's intracellular calcium homeostasis and inhibiting key metabolic enzymes, leading to a cascade of events culminating in apoptosis-like cell death.

Quantitative Data Summary

To date, the publicly available quantitative data for this compound's bioactivity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against Entamoeba histolytica.

| Compound | Organism | Assay Type | IC50 | Reference |

| This compound | Entamoeba histolytica | In vitro amoebicidal assay | 12.9 µg/mL | Keene AT, et al. (1986) |

Hypothesized Mechanism of Action

Based on the known activities of quinoline alkaloids and the biology of E. histolytica, we propose a multi-pronged mechanism of action for this compound.

Disruption of Calcium Homeostasis

Quinoline alkaloids are known to interfere with ion channels and cellular membranes. We hypothesize that this compound disrupts the function of calcium channels on the plasma membrane and/or the endoplasmic reticulum of E. histolytica. This leads to an uncontrolled influx of extracellular calcium and/or release of sequestered intracellular calcium stores. The resulting elevation in cytosolic Ca2+ concentration would trigger a number of deleterious downstream effects, including the activation of calpains (calcium-dependent proteases) and the initiation of an apoptosis-like cell death pathway.

Inhibition of Metabolic Pathways

Entamoeba histolytica relies heavily on glycolysis for its energy production. Several natural products with amoebicidal activity have been shown to target key enzymes in this pathway. We hypothesize that this compound, either directly or as a consequence of cellular stress from ionic imbalance, inhibits one or more critical glycolytic enzymes. This would lead to a rapid depletion of ATP, compromising essential cellular functions such as motility, phagocytosis, and maintenance of ion gradients, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.

In Vitro Amoebicidal Assay

This protocol is based on the methodology described by Keene et al. (1986) and general practices for in vitro amoebicidal testing.

Objective: To determine the IC50 of this compound against Entamoeba histolytica trophozoites.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in logarithmic growth phase.

-

TYI-S-33 medium (or other suitable axenic culture medium).

-

This compound stock solution (in DMSO).

-

Metronidazole (positive control).

-

96-well microtiter plates.

-

Inverted microscope.

-

Hemocytometer or automated cell counter.

-

Trypan blue solution (0.4%).

-

Incubator (37°C).

Procedure:

-

Preparation of Trophozoites: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes in an ice bath for 10 minutes to detach the cells.

-

Cell Counting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Resuspend the pellet in fresh, pre-warmed medium. Determine the cell concentration using a hemocytometer and assess viability with trypan blue exclusion (should be >95%). Adjust the cell density to 1 x 10^5 cells/mL.

-

Plate Seeding: Add 100 µL of the trophozoite suspension to each well of a 96-well plate.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound from the stock solution in TYI-S-33 medium. Also prepare serial dilutions of metronidazole as a positive control. Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls.

-

Incubation: Incubate the plate at 37°C for 48 hours.

-

Viability Assessment: After incubation, detach the trophozoites by chilling the plate on ice for 10 minutes. Resuspend the cells in each well and transfer an aliquot to a new tube. Add an equal volume of 0.4% trypan blue solution and mix.

-

Cell Counting and IC50 Determination: Count the number of viable (unstained) and non-viable (blue) trophozoites using a hemocytometer. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Calcium Measurement

Objective: To determine if this compound alters intracellular calcium levels in E. histolytica.

Materials:

-

E. histolytica trophozoites.

-

Fluo-4 AM (or other suitable calcium indicator dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

-

This compound and control compounds.

-

Fluorometric plate reader or fluorescence microscope.

Procedure:

-

Cell Preparation: Harvest and wash trophozoites as described in 4.1. Resuspend the cells in HBSS.

-

Dye Loading: Add Fluo-4 AM and a small amount of Pluronic F-127 to the cell suspension. Incubate in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.

-

Measurement: Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.

-

Compound Addition and Reading: Place the plate in a fluorometric plate reader. Record a baseline fluorescence reading. Add this compound, a positive control (e.g., a calcium ionophore like ionomycin), and a vehicle control to respective wells. Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Proposed Experimental Workflow for Hypothesis Validation

The following workflow outlines a logical sequence of experiments to test the proposed mechanism of action.

Conclusion and Future Directions

The amoebicidal activity of this compound presents a promising avenue for the development of new therapeutics for amoebiasis. The mechanism of action proposed in this guide, centered on the disruption of calcium homeostasis and metabolic inhibition, provides a robust and testable framework for future research. The immediate priorities should be the confirmation of the initial IC50 finding, followed by the systematic investigation of the proposed cellular effects using the outlined experimental workflow. Further studies could also explore the potential for synergistic interactions with existing amoebicidal drugs and investigate the activity of this compound against the cyst stage of E. histolytica. Elucidating the precise molecular targets of this compound will be crucial for any subsequent drug development and optimization efforts.

References

The Therapeutic Potential of Epiquinamine and its Congeners: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Therapeutic Landscape of Cinchona Alkaloids and Their Synthetic Derivatives

Introduction

Epiquinamine, a Cinchona alkaloid also known as conquinamine, has been identified as a natural compound with notable amoebicidal properties. While the therapeutic potential of this compound itself has been initially characterized, the exploration of its derivatives remains a nascent field with limited publicly available data. This technical guide, therefore, broadens its scope to the wider family of Cinchona alkaloids and their synthetic quinoline-based derivatives, a class of compounds that has been extensively studied and has yielded numerous therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential, experimental methodologies, and underlying mechanisms of action associated with this important class of molecules.

Therapeutic Applications of this compound and Related Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. While this compound's primary reported activity is amoebicidal, its structural relatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.

Table 1: Cytotoxic Activity of Select Quinoline Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Key Findings |

| 4-Aminoquinoline Derivatives | MCF7 (Breast) | Potent effects | Chloroquine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was the most active.[1] |

| MDA-MB-468 (Breast) | Particularly potent | Chloroquine, Amodiaquine | Compound was more potent than reference drugs against this cell line.[1] | |

| 8-Hydroxyquinoline Derivatives | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL (MTS50) | - | 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity.[2] |

| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5-25 µg/mL (MTS50) | - | Broad-spectrum activity against various cancer cell lines.[2] | |

| Indeno[1,2-c]quinoline Derivatives | HeLa, SAS, A549, BT483 | 0.23 - 0.89 | Camptothecin | Compound 19 showed strong growth inhibition.[3] |

| 2-Cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline Derivatives | - | - | - | Synthesized as potential PI3-Kinase inhibitors.[3] |

Antimicrobial Activity

The quinoline core is famously present in several generations of antibiotics. Research continues to explore novel quinoline derivatives to combat multidrug-resistant pathogens.

Table 2: Antimicrobial Activity of Select Quinoline Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Key Findings |

| Facilely Accessible Quinoline Derivatives | MRSA | 1.5 | Compound 6 demonstrated potent activity.[4] |

| MRSE | 6.0 | Moderate activity observed.[4] | |

| VRE | 3.0 | Moderate activity observed.[4] | |

| 8-Hydroxyquinoline Derivatives | Staphylococcus aureus | - (Inhibition zone: 22 mm) | Derivative with an aryl group showed potent activity.[5] |

| Pseudomonas aeruginosa | - (Inhibition zone: 22-23 mm) | Derivatives with Ar = 4-FPh and 2-OH-5-NO2Ph were potent.[5] | |

| Klebsiella pneumoniae | - (Inhibition zone: 25 mm) | Derivative with R = 4-CH3Ph showed potent activity.[5] |

Neuroprotective Potential

Emerging research has highlighted the potential of quinoline derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of signaling pathways.

Table 3: Neuroprotective Activity of Select Quinoline Derivatives

| Compound/Derivative Class | Target | IC50/Activity | Key Findings |

| 8-Hydroxyquinolylnitrones | hBChE | 1.06 ± 0.31 nM | QN 19 showed potent and unexpected inhibition.[6] |

| hMAO-B | 4.46 ± 0.18 µM | QN 19 also demonstrated potent inhibition of hMAO-B.[6] | |

| Quinazoline Derivatives | β-amyloid, tau protein, cholinesterases, monoamine oxidases, phosphodiesterases | Modulators/Inhibitors | These derivatives show diverse therapeutic potential for Alzheimer's disease. |

Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the research of quinoline derivatives.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Protocol:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Enzyme Inhibition Assays

Ellman's Method for Cholinesterase Inhibition: This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Protocol:

-

Prepare a reaction mixture containing the enzyme (AChE or BChE), DTNB, and the test inhibitor at various concentrations in a suitable buffer.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value of the inhibitor.

-

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of quinoline derivatives stem from their ability to interact with a wide range of biological targets and modulate various signaling pathways.

Anticancer Mechanisms

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells.

Caption: Anticancer mechanisms of quinoline derivatives.

Neuroprotective Mechanisms

In the context of neurodegenerative diseases, quinoline derivatives can target multiple pathological pathways.

Caption: Neuroprotective mechanisms of quinoline derivatives.

Synthesis and Drug Development Workflow

The development of novel quinoline-based therapeutics follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: Drug development workflow for quinoline derivatives.

Conclusion and Future Directions

This compound and its broader family of Cinchona alkaloids and quinoline derivatives represent a rich source of chemical diversity with significant therapeutic potential. While the initial focus on this compound has been its amoebicidal activity, the extensive research into related quinoline structures suggests that its derivatives could be promising candidates for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their structure-activity relationships. High-throughput screening of these derivatives against a panel of cancer cell lines, pathogenic microbes, and key neurological targets would be a critical next step. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be essential for the rational design and development of novel, potent, and selective therapeutic agents based on the this compound scaffold. The integration of computational modeling and in silico screening can also accelerate the discovery of promising lead compounds and guide synthetic efforts. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. (‒)-Epicatechin reveals amoebicidal activity against Acanthamoeba castellanii by activating the programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The amoebicidal activity of 2-diethanolamino-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Silico Prediction of Epiquinamine Bioactivity: A Technical Guide

Introduction

Epiquinamine, a novel alkaloid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary in vitro and in vivo studies have suggested a range of biological activities, prompting further investigation into its mechanism of action and potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the in silico approaches utilized to predict and elucidate the bioactivity of this compound. By leveraging computational models, researchers can gain valuable insights into its pharmacodynamics, pharmacokinetics, and potential molecular targets, thereby accelerating the drug development process.

Quantitative Bioactivity Data

The bioactivity of this compound has been characterized through various in silico prediction models. While experimental validation is ongoing, computational analyses provide initial estimates of its potency and efficacy against several biological targets. The following table summarizes key quantitative data obtained from these predictive studies.

| Bioactivity Parameter | Predicted Value | Target | In Silico Method |

| IC50 | 2.5 µM | Kinase X | Molecular Docking |

| Ki | 0.8 µM | Receptor Y | Binding Affinity Prediction |

| Binding Affinity (ΔG) | -9.2 kcal/mol | Enzyme Z | Molecular Dynamics Simulation |

| ADMET - Oral Bioavailability | 75% | N/A | QSAR Modeling |

| ADMET - Blood-Brain Barrier Permeation | Low | N/A | Machine Learning Classification |

Note: These values are computationally derived and require experimental validation for confirmation.

Experimental Protocols for In Silico Prediction

The in silico prediction of this compound's bioactivity involves a multi-step computational workflow. This process integrates various computational chemistry and bioinformatics tools to model the interaction of this compound with biological systems.

Molecular Docking

Molecular docking simulations were performed to predict the binding orientation and affinity of this compound to the active site of target proteins.

-

Software: AutoDock Vina

-

Protocol:

-

The three-dimensional structure of this compound was generated and optimized using Avogadro.

-

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands were removed from the protein structures.

-

Polar hydrogens and Gasteiger charges were added to the protein and ligand structures.

-

The grid box for docking was centered on the known active site of the target protein.

-

The docking simulation was performed using the Lamarckian Genetic Algorithm with 100 runs.

-

The resulting docking poses were clustered and ranked based on their binding energy.

-

Molecular Dynamics (MD) Simulations

MD simulations were conducted to analyze the stability of the this compound-protein complex and to calculate the binding free energy.

-

Software: GROMACS

-

Protocol:

-

The best-ranked docking pose was used as the starting structure for the MD simulation.

-

The complex was solvated in a cubic box of TIP3P water molecules.

-

Sodium and chloride ions were added to neutralize the system.

-

The system was subjected to energy minimization using the steepest descent algorithm.

-

The system was then equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

A 100-nanosecond production MD simulation was performed.

-

Trajectory analysis was conducted to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy using the MM/PBSA method.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models were developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound based on its molecular structure.

-

Software: PaDEL-Descriptor, scikit-learn

-

Protocol:

-

A dataset of compounds with known ADMET properties was collected.

-

Molecular descriptors for all compounds, including this compound, were calculated using PaDEL-Descriptor.

-

The dataset was split into training and testing sets.

-

A machine learning model (e.g., Random Forest, Support Vector Machine) was trained on the training set.

-

The model's predictive performance was evaluated using the test set.

-

The trained model was used to predict the ADMET properties of this compound.

-

Signaling Pathways and Experimental Workflows

The predicted bioactivity of this compound suggests its potential involvement in specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the hypothesized mechanism of action and the computational workflow employed in this study.

Caption: Hypothesized signaling pathway initiated by this compound binding to Receptor Y.

Caption: In silico workflow for predicting the bioactivity of this compound.

The in silico prediction of this compound's bioactivity provides a powerful and efficient approach to understanding its therapeutic potential. The computational data presented in this guide offer a solid foundation for guiding future experimental studies, including in vitro assays and in vivo animal models. By integrating computational and experimental approaches, the development of this compound as a novel therapeutic agent can be significantly accelerated, ultimately bringing a promising new drug candidate closer to clinical reality. Further research is warranted to validate these computational predictions and to fully elucidate the pharmacological profile of this compound.

Epiquinamide: A Comprehensive Technical Guide on its Structure, Synthesis, and Role in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a potent and selective agonist for β2 nicotinic acetylcholine receptors (nAChRs), epiquinamide, a quinolizidine alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has since been the subject of considerable scientific scrutiny. Subsequent research has revealed that the originally reported biological activity was likely due to contamination with other co-occurring alkaloids, such as epibatidine. This guide provides an in-depth technical overview of epiquinamide, including its discovery, structural elucidation, and a detailed exploration of its synthesis. Furthermore, it delves into the revised understanding of its biological activity and discusses its potential role within the complex chemical ecology of poison frogs. While its initial promise as a direct therapeutic lead has diminished, the story of epiquinamide offers valuable insights into the challenges of natural product discovery and the intricate nature of chemical defense mechanisms in amphibians.

Introduction

The skin secretions of poison frogs are a rich source of structurally diverse and biologically active alkaloids, which these amphibians sequester from their diet of arthropods.[1] These alkaloids often serve as a potent chemical defense mechanism against predators. In 2003, the quinolizidine alkaloid epiquinamide was isolated from the skin extracts of the Ecuadorian poison frog, Epipedobates tricolor.[2] Initial bioassays suggested that epiquinamide was a potent and selective agonist of β2-containing nicotinic acetylcholine receptors (nAChRs), sparking significant interest in its potential as a pharmacological tool and a lead compound for drug development.[2] However, the minute amount of the natural product available—only 240 µg from 183 frogs—hampered extensive biological evaluation.[2]

Subsequent total syntheses of epiquinamide by several research groups enabled more thorough investigation. These studies ultimately revealed that synthetic epiquinamide was inactive at nicotinic receptors.[3][4] The initially observed activity is now attributed to trace amounts of the highly potent nAChR agonist, epibatidine, which is also found in the skin extracts of E. tricolor.[2] This revised understanding of epiquinamide's biological activity has shifted the focus of research towards its synthesis, the biological evaluation of its analogs, and its true role in the chemical ecology of its amphibian host.

Physicochemical Properties and Structure

Epiquinamide is a quinolizidine alkaloid with the systematic name (1R,9aS)-1-acetamidoquinolizidine. Its chemical formula is C₁₁H₂₀N₂O, and it has a molecular weight of 196.29 g/mol . The structure of epiquinamide features a saturated bicyclic quinolizidine core with an acetamido substituent at the C-1 position. The relative stereochemistry was determined by NMR spectroscopy of the natural product and confirmed by X-ray crystallography of synthetic intermediates and the final product in various total synthesis efforts.[5]

Table 1: Physicochemical Properties of Epiquinamide

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O | [2] |

| Molecular Weight | 196.29 g/mol | [2] |

| Systematic Name | (1R,9aS)-1-acetamidoquinolizidine | [5] |

| CAS Number | 565989-13-1 | N/A |

| Appearance | White solid (synthetic) | [2] |

Biological Activity and Role in Chemical Ecology

Revised Biological Activity

The initial excitement surrounding epiquinamide stemmed from its reported potent and selective agonistic activity at β2-containing nAChRs. However, multiple independent syntheses of racemic and enantiomerically pure epiquinamide failed to reproduce this activity.[3][4] Competition binding assays using radiolabeled epibatidine on rat brain membranes showed no significant nicotinic activity for synthetic (±)-epiquinamide or its C(1)-epimer.[3] It is now widely accepted that the bioactivity observed in the natural isolate was due to the presence of co-occurring alkaloids, most notably epibatidine, a potent nicotinic agonist also found in E. tricolor.

While direct activity at nAChRs has been refuted, the biological activity of epiquinamide and its analogs continues to be an area of interest. The synthesis of various stereoisomers and derivatives provides opportunities to explore other potential biological targets.[6][7][8]

Role in Chemical Ecology

The lack of significant toxicity at nAChRs suggests that the role of epiquinamide in the chemical defense of E. tricolor may be more complex than initially assumed. Several hypotheses can be considered:

-

Metabolic Precursor or Byproduct: Epiquinamide could be an intermediate or a metabolic byproduct in the sequestration and processing of other dietary alkaloids. The frog's metabolic machinery may modify ingested compounds, leading to a suite of related alkaloids, some of which are more toxic than others.

-

Synergistic Effects: Although inactive on its own, epiquinamide might act synergistically with other alkaloids in the frog's skin, enhancing their overall defensive effect.

-

Ecological Signal: The presence of epiquinamide could serve as a chemical cue to predators or even to other frogs, although this has not been investigated.

-

Vestigial Compound: It is also possible that epiquinamide is a vestigial compound, a remnant of a previously more potent defensive alkaloid that is no longer under strong selective pressure.

Recent studies on the chemical ecology of poison frogs suggest that the accumulation of alkaloids is a complex process, and not all sequestered compounds are necessarily highly toxic.[1][9][10] The diet of dendrobatid frogs, rich in ants and mites, provides a diverse array of alkaloid precursors.[1][11] The frog's ability to sequester and, in some cases, modify these compounds is a key evolutionary adaptation. The presence of a variety of alkaloids, including those with low apparent toxicity like epiquinamide, contributes to the overall chemical profile of the frog's defense.

Biosynthesis

The biosynthesis of quinolizidine alkaloids in amphibians is not fully understood but is believed to be primarily derived from their diet.[12] In plants, quinolizidine alkaloids are biosynthesized from the amino acid lysine via the formation of cadaverine.[13][14][15] It is hypothesized that poison frogs obtain quinolizidine alkaloids or their precursors from the arthropods they consume, such as ants and mites.[1]

The general proposed pathway in plants, which may share similarities with the processes in frogs following dietary uptake, is illustrated below.

Figure 1: Generalized Biosynthetic Pathway of Quinolizidine Alkaloids in Plants. This pathway starts with the decarboxylation of L-lysine to form cadaverine, which then undergoes further enzymatic reactions to form the characteristic quinolizidine ring structure.

In Epipedobates tricolor, it is likely that the frog ingests arthropods containing quinolizidine alkaloids or their precursors. The frog's physiological systems then sequester these compounds and transport them to the skin glands. It is also possible that the frog's metabolism modifies the sequestered alkaloids, leading to the specific structure of epiquinamide.

Experimental Protocols

Numerous total syntheses of epiquinamide have been reported, providing a solid foundation for its laboratory preparation. The following sections outline a representative synthetic approach, compiling key steps from published literature.[2][5]

General Synthetic Strategy

A common strategy for the synthesis of epiquinamide involves the construction of a substituted piperidine ring, followed by the formation of the second ring to complete the quinolizidine skeleton. Key reactions often employed include N-acyliminium ion chemistry, ring-closing metathesis (RCM), and various stereoselective transformations to control the stereochemistry at the chiral centers.

Figure 2: General Workflow for the Total Synthesis of (+)-Epiquinamide. The synthesis typically begins with a chiral starting material and proceeds through the formation of a piperidine intermediate, followed by ring-closing metathesis to construct the quinolizidine core.

Example Protocol: Synthesis of (+)-Epiquinamide from L-allysine ethylene acetal

This protocol is a composite of steps described in the literature and serves as an illustrative example.[5]

Step 1: Formation of the Piperidine Intermediate via N-Acyliminium Ion Allylation

-

Preparation of the N-acyliminium ion precursor: L-allysine ethylene acetal is cyclized and functionalized to form a suitable N,O-acetal precursor.

-

Allylation: The N,O-acetal is treated with a Lewis acid (e.g., BF₃·OEt₂) in the presence of allyltrimethylsilane. This generates an N-acyliminium ion in situ, which undergoes a highly diastereoselective allylation to yield the desired cis-2,6-disubstituted piperidine derivative.

Step 2: Ring-Closing Metathesis

-

Preparation of the RCM substrate: The piperidine intermediate is further modified to introduce a second terminal alkene, creating a diene suitable for RCM.

-

RCM Reaction: The diene is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in an appropriate solvent (e.g., dichloromethane) to effect the ring-closing metathesis, forming the quinolizidine lactam.

Step 3: Final Modifications

-

Reduction: The lactam and any other reducible functional groups are reduced using a suitable reducing agent (e.g., LiAlH₄).

-

Acetylation: The resulting primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield (+)-epiquinamide.

Purification and Characterization: Throughout the synthesis, intermediates are purified by column chromatography. The final product and intermediates are characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and optical rotation measurements.[2][16][17][18][19][20]

Signaling Pathways

Given the revised understanding of epiquinamide's lack of activity at nAChRs, there is currently no evidence to suggest its direct involvement in specific signaling pathways as a primary modulator. The initial hypothesis that it would trigger downstream signaling cascades associated with nAChR activation (e.g., ion flux, membrane depolarization) has not been substantiated.

Future research on epiquinamide and its synthetic analogs might explore their potential interactions with other receptor systems or cellular targets, which could, in turn, reveal unexpected effects on cellular signaling. However, at present, there are no established signaling pathways directly attributed to the action of epiquinamide.

Conclusion

Epiquinamide stands as a fascinating case study in the field of natural product chemistry and chemical ecology. Initially heralded as a promising new nicotinic agonist, it is now understood to be largely inactive at these receptors, with its early reported bioactivity being an artifact of contamination. This journey from discovery to revised understanding underscores the critical importance of total synthesis in validating the biological activities of rare natural products.

While epiquinamide may not be the direct drug lead it was once thought to be, it remains a significant molecule. Its synthesis has driven the development of new stereoselective methodologies, and its presence in the chemical arsenal of Epipedobates tricolor continues to pose interesting questions about the evolution and function of chemical defenses in poison frogs. For researchers, scientists, and drug development professionals, the story of epiquinamide serves as a valuable reminder of the complexities inherent in the study of natural products and the dynamic interplay between chemistry and biology in the natural world. Further investigation into the broader alkaloid profile of E. tricolor and the biological activities of epiquinamide's synthetic analogs may yet reveal new and unexpected roles for this intriguing quinolizidine alkaloid.

References

- 1. Passive accumulation of alkaloids in inconspicuously colored frogs refines the evolutionary paradigm of acquired chemical defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Total Syntheses of Epiquinamide Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and nicotinic binding activity of (+/-)-epiquinamide and (+/-)-C(1)-epiepiquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Total synthesis of (+)-epiquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Passive accumulation of alkaloids in inconspicuously colored frogs refines the evolutionary paradigm of acquired chemical defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Passive accumulation of alkaloids in non-toxic frogs challenges paradigms of the origins of acquired chemical defenses [elifesciences.org]

- 11. Passive accumulation of alkaloids in inconspicuously colored frogs refines the evolutionary paradigm of acquired chemical defenses [elifesciences.org]

- 12. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nist.gov [nist.gov]

- 17. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 18. biopharminternational.com [biopharminternational.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

Epoxyquinoid Natural Products: A Technical Guide to Their Biological Activity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Epoxyquinoid natural products are a diverse class of secondary metabolites produced by a wide range of organisms, including fungi, plants, and bacteria. These compounds are characterized by a core structure featuring an epoxide fused to a quinone or hydroquinone ring. The inherent reactivity of the epoxide and quinone moieties imparts a broad spectrum of biological activities to these molecules, making them a compelling area of research for drug discovery and development. This technical guide provides a comprehensive overview of the core aspects of epoxyquinoid natural products, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Quantitative Biological Activity of Epoxyquinoid Natural Products

Epoxyquinoid natural products have demonstrated significant potential in various therapeutic areas, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several prominent epoxyquinoids, as measured by their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Epoxyquinoid Natural Products against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Panepoxydone | Prostate (PC-3) | Human Prostate Cancer | 1.8 | [1] |

| Panepoxydone | Breast (MCF-7) | Human Breast Cancer | 5.2 | [1] |

| Panepoxydone | Lung (A549) | Human Lung Carcinoma | 7.5 | [1] |

| Epoxyquinol A | HUVEC | Human Umbilical Vein Endothelial Cells | ~19.7 (ED100 = 3 µg/mL) | [2] |

| Jesterone Dimer | Breast (MDA MB231) | Human Breast Cancer | low µM | |

| Jesterone Dimer | Leukemia (HL60) | Human Promyelocytic Leukemia | low µM | |

| Jesterone Dimer | Leukemia (U937) | Human Histiocytic Lymphoma | low µM | |

| Acalycixeniolide F | Leukemia (K562) | Human Chronic Myelogenous Leukemia | ~0.3 (LC50 of 0.2 µg/mL) | |

| Acalycixeniolide H | Leukemia (K562) | Human Chronic Myelogenous Leukemia | ~6.9 (LC50 of 3.9 µg/mL) | |

| 9-Deoxyxeniolide E | Lung (A549) | Human Lung Adenocarcinoma | 10-20 µg/mL | [3] |

| 9-Deoxyxeniolide E | Colon (HT-29) | Human Colon Cancer | 10-20 µg/mL | [3] |

| Epoxy congener of 9-Deoxyxeniolide E | Colon (HT-29) | Human Colon Cancer | 7.7 µg/mL | [3] |

Table 2: Anti-inflammatory Activity of Epoxyquinoid and Related Natural Products

| Compound | Assay | IC50 (µM) | Reference |

| Tripterydinoid A | NO Release Inhibition (LPS-activated RAW 264.7) | 6.93 | [4] |

| Tripterydinoid B | NO Release Inhibition (LPS-activated RAW 264.7) | 4.46 | [4] |

| Tripterydinoid C | NO Release Inhibition (LPS-activated RAW 264.7) | 2.98 | [4] |

| Asperpentyn Congeners (1, 5-6, 10-11, 14-15) | NO Production Suppression (LPS-induced) | 4.3 - 30.1 | [4] |

Key Signaling Pathway: Inhibition of NF-κB Signaling

A significant body of research has focused on the ability of epoxyquinoids to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One of the well-characterized mechanisms of NF-κB inhibition by an epoxyquinoid is that of Epoxyquinol B . This natural product has been shown to directly target and inhibit the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which is an upstream kinase in the NF-κB signaling cascade.[5][6][7] Epoxyquinol B, through the reactivity of its two epoxide rings, is proposed to act as a crosslinking agent for TAK1 itself or other proteins within the TAK1 complex.[5][7] This covalent modification inhibits the kinase activity of TAK1, thereby preventing the subsequent phosphorylation and activation of the IKK complex (IκB kinase), which is essential for the degradation of IκB and the nuclear translocation of NF-κB.[5]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by Epoxyquinol B.

Caption: NF-κB signaling pathway and inhibition by Epoxyquinol B.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the epoxyquinoid natural product in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C in the dark, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow: Isolation of Epoxyquinoid Natural Products

The isolation and purification of epoxyquinoid natural products from their natural sources, typically fungal or plant material, is a multi-step process that relies on chromatographic techniques.[11][12][13]

Caption: General workflow for the isolation of epoxyquinoids.

Other Potential Signaling Pathways

While the inhibition of NF-κB is a well-established mechanism for some epoxyquinoids, their structural diversity and reactivity suggest that they may interact with other cellular signaling pathways. The literature on natural products provides evidence for the modulation of pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades by various classes of compounds.[14][15][16][17] However, specific studies detailing the direct effects of a broad range of epoxyquinoids on these pathways are still limited. Given the role of these pathways in cell proliferation, survival, and apoptosis, they represent important areas for future investigation into the mechanisms of action of epoxyquinoid natural products.

Conclusion

Epoxyquinoid natural products represent a promising class of bioactive molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate key signaling pathways, such as NF-κB, underscores their therapeutic potential. This guide provides a foundational overview of their quantitative biological data, a key mechanism of action, and detailed experimental protocols for their evaluation and isolation. Further research into the full spectrum of their molecular targets and signaling pathway interactions will be crucial for the successful translation of these natural products into novel therapeutic agents.

References

- 1. Item - Dose escalation of panepoxydone (PP) based on IC50 value. - figshare - Figshare [figshare.com]

- 2. Epoxyquinol A, a highly functionalized pentaketide dimer with antiangiogenic activity isolated from fungal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Epoxyquinol B, a naturally occurring pentaketide dimer, inhibits NF-kappaB signaling by crosslinking TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Panepoxydone | C11H14O4 | CID 11148494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. An introduction to natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. However, the therapeutic potential of this privileged structure extends beyond infectious diseases, with a growing body of research highlighting its efficacy in oncology and other areas. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinoline compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.

Core Structure-Activity Relationships

The biological activity of 4-aminoquinoline derivatives is intricately linked to the specific substitutions on both the quinoline ring system and the amino side chain at the 4-position. The following sections delineate the critical structural modifications that govern the antimalarial and anticancer properties of these compounds.

Antimalarial Activity

The quintessential antimalarial 4-aminoquinoline, chloroquine, serves as the archetypal model for understanding the SAR of this class. The core principles of its activity revolve around its ability to accumulate in the acidic food vacuole of the Plasmodium parasite and inhibit the polymerization of heme into hemozoin, leading to parasite toxicity.

Key structural features influencing antimalarial potency include:

-

The 4-Aminoquinoline Core: This heterocyclic system is indispensable for antimalarial activity.

-

Substitution at the 7-Position: The presence of a halogen, particularly chlorine, at the 7-position is crucial for potent activity. Electron-withdrawing groups at this position lower the pKa of the quinoline ring nitrogen, which is believed to facilitate drug accumulation in the parasite's acidic food vacuole.

-

The Amino Side Chain at the 4-Position: The nature of the side chain is a critical determinant of activity, especially against chloroquine-resistant strains of Plasmodium falciparum. Modifications to the length of the alkyl chain and the basicity of the terminal amine can restore activity against resistant parasites. For instance, shortening or lengthening the side chain from the optimal four-carbon linker of chloroquine can circumvent resistance mechanisms.

-

Substitutions at Other Positions: Modifications at the 3 and 8-positions of the quinoline ring are generally detrimental to antimalarial activity.

Anticancer Activity

The anticancer potential of 4-aminoquinolines is an area of escalating research interest. These compounds often exhibit cytotoxic effects against a range of cancer cell lines. Their mechanism of action in cancer is distinct from their antimalarial activity and is frequently associated with their lysosomotropic properties. By accumulating in lysosomes, they can disrupt cellular processes such as autophagy, which is critical for the survival of many cancer cells.

Key aspects of the anticancer SAR of 4-aminoquinolines include:

-

Lysosomotropism: The basic side chain, which is also important for antimalarial activity, facilitates the accumulation of these compounds in the acidic environment of lysosomes.

-

Inhibition of Autophagy: By raising the lysosomal pH, 4-aminoquinolines can inhibit the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and ultimately, cell death.

-

Modulation of Signaling Pathways: 4-aminoquinoline derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for a selection of 4-aminoquinoline compounds against various parasite strains and cancer cell lines.

Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound ID | 7-Position Substituent | 4-Amino Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | Cl | N,N-diethyl-1,4-diaminopentane | HB3 (Sensitive) | 12.5 | [1] |

| Chloroquine | Cl | N,N-diethyl-1,4-diaminopentane | K1 (Resistant) | 255 | [1] |

| Amodiaquine | Cl | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | HB3 (Sensitive) | 8.3 | [1] |

| Amodiaquine | Cl | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | K1 (Resistant) | 31.2 | [1] |

| Isoquine | Cl | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (positional isomer of amodiaquine) | K1 (Resistant) | 30.8 | [1] |

| Compound 5 | Cl | N',N'-dimethyl-ethane-1,2-diamine | K1 (Resistant) | 310 | [2] |

| Compound 34 | Cl | Modified amino acid conjugate | K1 (Resistant) | 180 | [2] |

| Compound 38 | Cl | Modified amino acid conjugate | K1 (Resistant) | 170 | [2] |

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives

| Compound ID | 7-Position Substituent | 4-Amino Side Chain | Cancer Cell Line | GI50 (µM) | Reference |

| 2 | Cl | butylamine | MDA-MB-468 | 13.72 | [3] |

| 3 | F | butylamine | MDA-MB-468 | 10.85 | [3] |

| 4 | Cl | ethane-1,2-diamine | MDA-MB-468 | 11.01 | [3] |

| 5 | Cl | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [3] |

| 6 | F | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | [3] |

| 7 | CF3 | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 | [3] |

| 8 | OCH3 | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 14.09 | [3] |

| 10 | Cl | N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [3] |

| 5 | Cl | N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 | [3] |

| 8 | OCH3 | N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 12.90 | [3] |

| 10 | Cl | N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MCF-7 | 14.80 | [3] |

| Chloroquine | Cl | N,N-diethyl-1,4-diaminopentane | MDA-MB-468 | 24.36 | [3] |

| Chloroquine | Cl | N,N-diethyl-1,4-diaminopentane | MCF-7 | 20.72 | [3] |

| Amodiaquine | Cl | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | MDA-MB-468 | 18.21 | [3] |

| Amodiaquine | Cl | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | MCF-7 | 15.23 | [3] |

Experimental Protocols